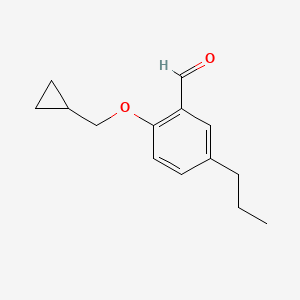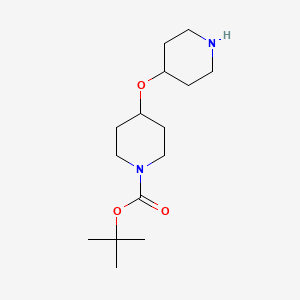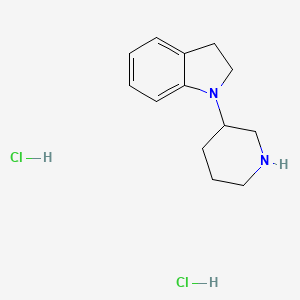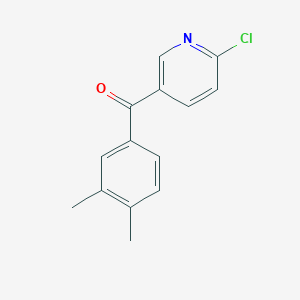
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is also known by the IUPAC name (6-chloro-3-pyridinyl)(3,4-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 . This code provides a textual representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has explored the synthesis of various derivatives containing 2-chloro-5-methylene pyridine structures, including those with modifications by 3,4-dimethylbenzoyl groups. These compounds have shown promising antibacterial activities against specific pathogens, indicating potential for developing new antimicrobial agents. Notably, certain derivatives exhibited superior inhibitory effects against bacterial strains compared to commercial agents, highlighting their potential in addressing antibiotic resistance issues (Song et al., 2017).
Molecular Docking and In Vitro Screening
The compound has been involved in the synthesis of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings. This research aimed at identifying compounds with potential therapeutic applications, including antimicrobial and antioxidant activities. The findings suggest that these derivatives, possibly including those related to 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, could be valuable in developing new treatments for various diseases (Flefel et al., 2018).
Synthesis of Nucleosides
The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, which could include modifications similar to this compound, has been investigated for their biological activities. These compounds were evaluated against various viruses and tumor cells, suggesting their potential in antiviral and anticancer therapies. This research underscores the versatility of such compounds in medicinal chemistry (Sanghvi et al., 1989).
Photodegradation Studies
Studies on related pyridine derivatives have examined their photodegradation processes, which are crucial for understanding the environmental fate and stability of these compounds. Such research can inform the development of compounds with improved stability and reduced environmental impact (Liu et al., 2012).
Synthesis and Biological Evaluation
Further research has delved into the synthesis and biological evaluation of pyridine derivatives, including those with structural similarities to this compound. These studies aim to assess the therapeutic potential of such compounds, particularly in the context of antimicrobial and anticancer activities. The synthesis of these derivatives and their subsequent evaluation underscore the ongoing efforts to harness the chemical diversity of pyridine-based compounds for therapeutic applications (Chavva et al., 2013).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFBLTZTVXKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)
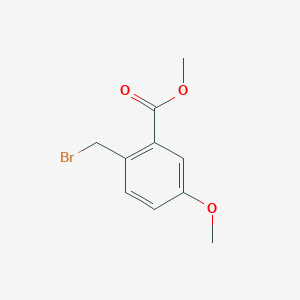

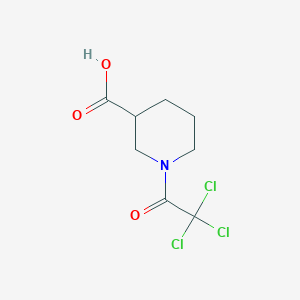

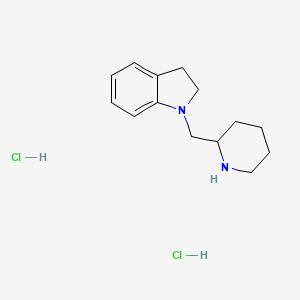
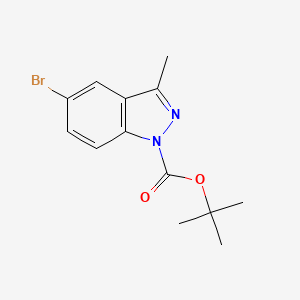
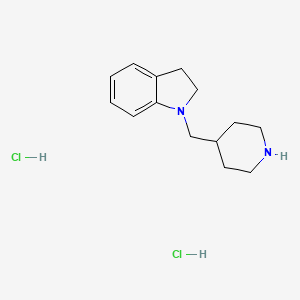
![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)
